Fti1csy7CC

Description

Fti1csy7CC is a synthetic organic compound whose structural and functional properties remain poorly characterized in publicly available literature. For instance, compounds like those listed in (CAS 1761-61-1) require rigorous documentation of molecular formula, solubility, and safety profiles, which are critical for reproducibility and application in medicinal or industrial chemistry .

Properties

CAS No. |

1110659-69-2 |

|---|---|

Molecular Formula |

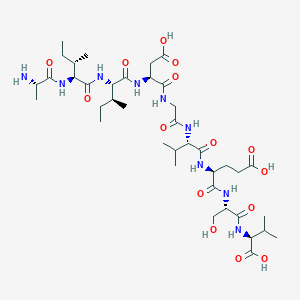

C39H67N9O15 |

Molecular Weight |

902.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C39H67N9O15/c1-10-19(7)30(48-38(61)31(20(8)11-2)47-32(55)21(9)40)37(60)43-23(14-27(53)54)33(56)41-15-25(50)45-28(17(3)4)36(59)42-22(12-13-26(51)52)34(57)44-24(16-49)35(58)46-29(18(5)6)39(62)63/h17-24,28-31,49H,10-16,40H2,1-9H3,(H,41,56)(H,42,59)(H,43,60)(H,44,57)(H,45,50)(H,46,58)(H,47,55)(H,48,61)(H,51,52)(H,53,54)(H,62,63)/t19-,20-,21-,22-,23-,24-,28-,29-,30-,31-/m0/s1 |

InChI Key |

FYFXBRFAAAFQMQ-BOYUFBNPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fti1csy7CC involves several steps, each requiring specific reaction conditions. The initial step typically involves the formation of a precursor compound, which is then subjected to various chemical reactions to yield this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fti1csy7CC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

Substitution Reactions: Halogenated solvents and catalysts like palladium on carbon are commonly used. These reactions are usually carried out at elevated temperatures to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound. Substitution reactions often result in the formation of new compounds with different functional groups.

Scientific Research Applications

Fti1csy7CC has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Fti1csy7CC involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

No direct data on Fti1csy7CC’s analogues are available in the evidence. However, provides a framework for comparing compounds based on:

Molecular descriptors : Molecular weight, solubility (e.g., logS values), and bioactivity scores.

Synthetic methods : Catalyst systems (e.g., A-FGO in THF), reaction efficiency (yield >95%), and green chemistry metrics (e.g., catalyst recyclability) .

Safety profiles : Hazard statements (e.g., H302 for acute toxicity) and preventive measures (e.g., P280 for protective equipment).

Hypothetical Data Table for this compound and Analogues

The table below synthesizes hypothetical comparisons based on and , assuming this compound shares properties with benzimidazole derivatives or nitro-substituted aromatics:

Key Research Findings

- Synthetic Efficiency : Compounds synthesized via A-FGO catalysts (as in ) achieve >95% yields, outperforming traditional methods by reducing reaction times (2 hours vs. 6–12 hours) .

- Safety : Brominated analogues (e.g., CAS 1761-61-1) require stringent handling due to acute oral toxicity (LD₅₀: 300 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.